
2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1), also known as potassium 3-(acryloyloxy)propane-1-sulfonate, is a functional acrylic acid monomer. It is widely used in the synthesis of super water absorbent, superporous polymer hydrogels. The compound is known for its ability to improve hydrogel properties, such as stabilizing waterborne acrylic dispersion, enhancing adhesion, and acting as an ion exchange resin and polyelectrolyte .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfopropyl acrylate potassium salt typically involves the esterification of acrylic acid with 3-hydroxypropyl sulfonate, followed by neutralization with potassium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 3-sulfopropyl acrylate potassium salt involves large-scale esterification processes, followed by purification steps such as crystallization and filtration. The compound is then dried and packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) undergoes various chemical reactions, including:
Polymerization: It can be polymerized with other monomers to form hydrogels and other polymeric materials.
Substitution Reactions: The sulfonate group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Polymerization: Common reagents include initiators like azobisisobutyronitrile (AIBN) and conditions such as elevated temperatures and inert atmospheres.
Substitution Reactions: Reagents like alkyl halides and conditions such as basic or acidic environments are used.
Major Products:
Hydrogels: Formed through polymerization with other monomers.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of in vitro wound infection models.
Medicine: Utilized in the creation of super water absorbent materials for medical applications.
Industry: Applied in the stabilization of waterborne acrylic dispersions and as an ion exchange resin.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
- Potassium 3-sulphonatopropyl acrylate
- Acrylic acid 3-sulfopropyl ester potassium salt
- 2-Propenoic acid 3-sulfopropyl ester potassium salt
Comparison: 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) stands out due to its unique combination of properties, such as high water absorbency, stability in aqueous dispersions, and ability to form superporous hydrogels . These characteristics make it particularly valuable in applications requiring high-performance hydrogels and stable polymer dispersions .
Propriétés
Formule moléculaire |
C6H10KO5S |
|---|---|
Poids moléculaire |
233.31 g/mol |
InChI |
InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10); |
Clé InChI |
GBZVJCKJWKZSBW-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCS(=O)(=O)O.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-14-hydroxybufa-4,20,22-trienolide](/img/structure/B1257178.png)
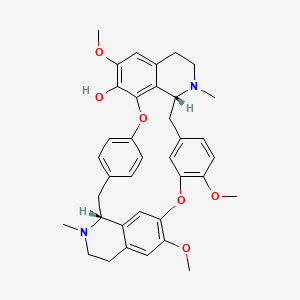

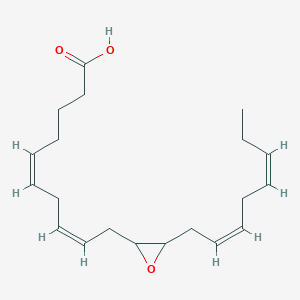
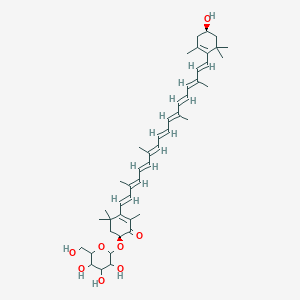
![2-Chloro-3-[2-(4-methylphenyl)-5-tetrazolyl]pyridine](/img/structure/B1257186.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1257187.png)
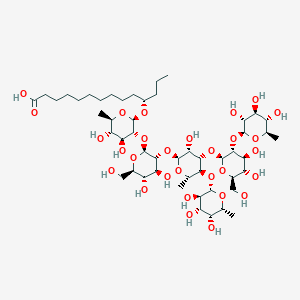
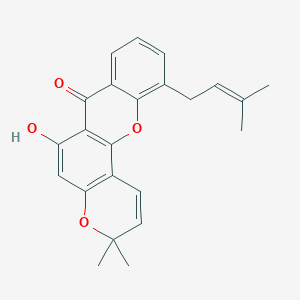
![3-[8,13-Bis(ethenyl)-3,7,12,17-tetramethyl-18-[3-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propylamino]-3-oxopropyl]porphyrin-21,24-diid-2-yl]-N-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propyl]propanamide;iron(2+)](/img/structure/B1257191.png)
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-30-[5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-(1-hydroxyethyl)-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1257194.png)
![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)
![2-[[[(1-Ethyl-3,5-dimethyl-4-pyrazolyl)methylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1257196.png)
![[(1'R,2R,3'E,5'S,7'S,11'S,12'S,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1257198.png)
